2,2,5,5-Tetramethyl-1-phenylhexan-1-one
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Overview
Description
2,2,5,5-Tetramethyl-1-phenylhexan-1-one is an organic compound with the molecular formula C16H24O It is a ketone characterized by the presence of a phenyl group attached to a hexane backbone, which is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-1-phenylhexan-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2,5,5-tetramethylhexan-1-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethyl-1-phenylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-1-phenylhexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1-phenylhexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-1,1’-biphenyl: Similar in structure but lacks the ketone group.
2,2,5,5-Tetramethylhexan-1-one: Similar backbone but without the phenyl group.
Uniqueness: 2,2,5,5-Tetramethyl-1-phenylhexan-1-one is unique due to the combination of a phenyl group and a highly substituted hexane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61067-10-5 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C16H24O/c1-15(2,3)11-12-16(4,5)14(17)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI Key |
RUKCSDKRLUUZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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